![molecular formula C29H28N2O4 B4104137 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B4104137.png)
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate
Overview
Description
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate, also known as BIMEDA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. BIMEDA is a potent inhibitor of the protein kinase CK2, which has been implicated in several cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate inhibits CK2 by binding to the ATP-binding pocket of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in several cellular processes, including cell proliferation and survival. Inhibition of CK2 by 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate leads to the activation of the tumor suppressor protein p53, which induces apoptosis and inhibits cell proliferation.
Biochemical and Physiological Effects:
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells.
Advantages and Limitations for Lab Experiments
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate is a potent inhibitor of CK2 and has been extensively studied in cancer research. However, there are some limitations to its use in lab experiments. 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate is a synthetic compound and may not be readily available for some researchers. In addition, 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate may have off-target effects, which could complicate data interpretation.
Future Directions
There are several future directions for the study of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate. One potential application is in the development of combination therapies for cancer. 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate has been shown to enhance the efficacy of chemotherapy drugs, and further studies could be conducted to identify other drugs that could be used in combination with 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate. In addition, 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate could be tested in animal models to evaluate its efficacy and safety in vivo. Finally, further studies could be conducted to identify other cellular processes that are regulated by CK2 and could be targeted by 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate.
Scientific Research Applications
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate has been extensively studied for its potential applications in cancer research. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit cell proliferation. 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate has been shown to be a potent inhibitor of CK2 and has been tested in various cancer cell lines, including breast, prostate, and colorectal cancer. In addition, 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate has been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, in cancer cells.
properties
IUPAC Name |
[4-[bis(2-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O4/c1-16-26(20-10-6-8-12-22(20)30-16)28(27-17(2)31-23-13-9-7-11-21(23)27)19-14-24(33-4)29(35-18(3)32)25(15-19)34-5/h6-15,28,30-31H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQWULUCYBQYNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C(=C3)OC)OC(=O)C)OC)C4=C(NC5=CC=CC=C54)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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